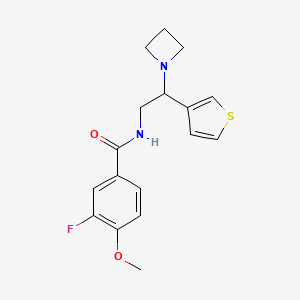

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide

Description

N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide is a benzamide derivative featuring a unique combination of functional groups:

- Thiophen-3-yl group: A sulfur-containing heterocycle known to improve metabolic stability and modulate electronic properties.

- 3-Fluoro-4-methoxybenzamide: A substituted benzamide scaffold where fluorine enhances lipophilicity and metabolic resistance, while methoxy contributes to π-π stacking interactions.

This compound is hypothesized to act as a receptor ligand (e.g., dopamine D3 receptor) due to structural similarities with known ligands .

Properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-22-16-4-3-12(9-14(16)18)17(21)19-10-15(20-6-2-7-20)13-5-8-23-11-13/h3-5,8-9,11,15H,2,6-7,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLKHTYSZRMRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O2S2 |

| Molecular Weight | 375.51 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2034573-84-5 |

Research indicates that this compound may act as a modulator of various biological pathways. It has been studied for its potential role in targeting the CCR6 receptor, which is involved in immune responses and inflammation. Modulation of CCR6 can have implications for treating autoimmune diseases and certain cancers .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of similar azetidine derivatives. For instance, azetidin-2-one derivatives have shown significant activity against various pathogens including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) suggests that modifications to the azetidine ring can enhance antimicrobial efficacy .

Anti-Cancer Properties

Preliminary findings suggest that compounds with similar structural motifs exhibit anti-cancer properties. These compounds are believed to induce apoptosis in cancer cells by activating intrinsic pathways. For example, derivatives have been shown to inhibit cell proliferation in breast cancer cell lines, potentially via modulation of signaling pathways such as PI3K/Akt .

Case Studies

- Study on CCR6 Modulation : A study published in 2021 explored the effects of azetidine derivatives on CCR6 modulation. The results indicated that certain compounds significantly inhibited CCR6-mediated chemotaxis, suggesting potential therapeutic applications for inflammatory diseases .

- Antimicrobial Screening : A comprehensive screening of azetidine derivatives demonstrated potent activity against a range of microbial strains. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Bacillus anthracis and Staphylococcus aureus .

Research Findings Summary

The following table summarizes key findings from various studies on related compounds:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Key Structural Differences and Implications

Amine Substituents :

- The azetidine group in the target compound introduces steric constraints absent in piperazine-based analogs (e.g., compounds from ). Azetidine’s smaller ring size may reduce off-target interactions but could compromise binding affinity compared to piperazine derivatives .

- Piperazine derivatives with halogen (Cl, F) or electron-donating (OCH₃, CN) substituents exhibit tunable receptor selectivity. For example, 2-methoxyphenylpiperazine analogs show improved D3/D2 selectivity .

Analogs with 4-(thiophen-3-yl)benzamide (e.g., ) demonstrate thiophene’s role in improving metabolic stability and π-stacking interactions .

Synthetic Efficiency :

Pharmacological and Physicochemical Properties

- Receptor Binding: Piperazine-based analogs show D3 receptor affinity (e.g., Ki values in the nanomolar range), but azetidine’s impact remains speculative. Computational modeling could clarify conformational effects .

- Solubility : Methoxy and fluorine groups may improve aqueous solubility relative to halogenated analogs (e.g., 2-chlorophenylpiperazine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.